1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polyheterocyclic molecule featuring:
- A 1,2,4-oxadiazole core substituted with a benzodioxole moiety.
- A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold fused with a 3,5-dimethoxyphenyl group.
- A methyl bridge connecting the oxadiazole and triazole systems.
However, direct biological data for this compound are absent in the provided evidence. Its synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods for triazole-oxadiazole hybrids .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O7/c1-31-13-6-12(7-14(8-13)32-2)28-21(29)18-19(22(28)30)27(26-24-18)9-17-23-20(25-35-17)11-3-4-15-16(5-11)34-10-33-15/h3-8,18-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACMUKRZGVWWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the benzodioxole moiety: This step involves the coupling of the oxadiazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Construction of the pyrrolo[3,4-d][1,2,3]triazole core: This is typically done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Final assembly: The final step involves the coupling of the dimethoxyphenyl group to the triazole core, which can be achieved through various coupling reactions, such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Heterocyclic Core and Functional Groups
Table 1: Structural Features of Analogous Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may require advanced coupling strategies, such as DIC-mediated amidation (used in oxadiazole synthesis ) or click chemistry (common for triazoles ).
- Characterization via NMR (e.g., δ 3.3–3.6 ppm for pyrrolo protons ) and mass spectrometry (e.g., [M–H]⁻ peaks ) would align with methods for analogous heterocycles.
Table 3: Hypothetical Bioactivity Based on Structural Motifs
Key Observations :
- The oxadiazole ring’s electron-withdrawing nature could stabilize interactions with charged protein residues .
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with significant biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key synthetic routes include:
- Formation of the oxadiazole ring: This is achieved through cyclization reactions involving appropriate starting materials such as benzodioxole derivatives.
- Pyrrolo-triazole formation: The final compound is constructed by coupling the oxadiazole with pyrrole and triazole moieties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The oxadiazole moiety has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-9. This inhibition is significant in cancer treatment as it can prevent tumor metastasis .
- Antioxidant Activity: The presence of the benzodioxole structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:
These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutic agents like cisplatin.
Mechanistic Insights
Molecular docking studies indicate that the compound binds effectively to the active site of MMP-9, suggesting a direct mechanism for its inhibitory effects on cancer cell invasion and migration . Additionally, its antioxidant properties may further enhance its therapeutic potential by protecting normal cells from damage during chemotherapy.
4. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Lung Adenocarcinoma: Administration of the compound in mouse models showed a significant reduction in tumor size and metastasis when compared to control groups receiving no treatment .
- In vitro Studies on Glioma Cells: The compound demonstrated a strong ability to induce apoptosis in glioma cells via activation of caspase pathways .
5. Conclusion
The compound This compound represents a promising candidate for further development in cancer therapeutics due to its significant biological activities including anticancer effects and enzyme inhibition. Ongoing research will likely focus on optimizing its pharmacological properties and understanding its full mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
